ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate
Description
Ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate (hereafter referred to as the target compound) is a purine-derived molecule featuring a 1,3-dimethylxanthine core modified at the 7- and 8-positions. The 8-position substitution includes a [4-(2-fluorophenyl)piperazin-1-yl]methyl group, while the 7-position is functionalized with an ethyl acetate moiety. The fluorine atom on the phenyl ring and the piperazine linker likely influence target selectivity and pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN6O4/c1-4-33-18(30)14-29-17(24-20-19(29)21(31)26(3)22(32)25(20)2)13-27-9-11-28(12-10-27)16-8-6-5-7-15(16)23/h5-8H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIYYBNVTQUEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Attachment to the Purine Core: The next step involves the alkylation of the purine core with the piperazine derivative. This is achieved by reacting 1,3-dimethylxanthine with the piperazine derivative in the presence of a suitable base.
Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on the compound’s interaction with various receptors and enzymes, aiming to understand its pharmacokinetics and pharmacodynamics.
Biochemistry: The compound is used in studies investigating cellular signaling pathways and molecular mechanisms of action.
Industrial Applications: The compound may be used as a precursor or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The purine core may also interact with adenosine receptors, influencing various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a class of 1,3-dimethylpurine-2,6-dione derivatives with piperazine-based substitutions. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The presence of halogens (e.g., 3,4-dichloro in Compound 8) correlates with enhanced bioactivity, likely due to improved target binding or metabolic stability .
- Aromatic Substitutions : Fluorine (target compound) vs. chlorine (TOSLAB 871654) at the phenyl ring may alter selectivity for targets like serotonin or dopamine receptors, where halogen position critically modulates affinity .
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (structural fingerprints), the target compound shares >75% similarity with:
- Compound B : Similarity driven by the purine core and piperazine moiety.
- CAS 898463-32-6 : Shared ethyl acetate group and piperazine linker (Tanimoto >0.8).
3-chlorophenyl) could lead to significant potency differences despite high structural similarity .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound B | Compound 8 |
|---|---|---|---|
| Molecular Weight | 469.5 g/mol | 432.4 g/mol | 502.3 g/mol |
| LogP (Predicted) | 2.1 | 1.8 | 3.5 |
| Solubility (mg/mL) | 0.15 | 0.22 | 0.08 |
| Hydrogen Bond Acceptors | 8 | 9 | 7 |
Insights :
- The ethyl acetate group in the target compound improves aqueous solubility compared to more lipophilic derivatives (e.g., Compound 8) .
Biological Activity
Ethyl 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by a purine derivative linked to an ethyl acetate moiety and a piperazine ring substituted with a fluorophenyl group. The structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly in the central nervous system and microbial pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with piperazine rings have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Compound B | Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Ethyl derivative | E. coli | 31.108 | Biofilm inhibition |
Neuropharmacological Effects
Compounds containing the piperazine moiety are known for their neuropharmacological effects. Research indicates that these compounds can act as antagonists at various neurotransmitter receptors. For example, studies have shown that piperazine derivatives exhibit high affinity for histamine H3 receptors and sigma receptors, which are implicated in neurological disorders such as anxiety and depression .
Antiviral Activity
The antiviral potential of similar non-nucleoside compounds has been explored extensively. Ethyl derivatives have demonstrated efficacy against respiratory viruses by inhibiting viral fusion processes with host cells . This mechanism is critical in developing antiviral therapies.
Case Study: Antiviral Efficacy
A study evaluating a piperazine-based compound showed significant inhibition of viral replication in vitro against respiratory syncytial virus (RSV), suggesting that modifications to the ethyl acetate structure could enhance antiviral properties.
Cytotoxicity and Safety Profile
While exploring the biological activity of this compound, it is crucial to assess its cytotoxicity. Preliminary toxicity studies indicate that similar compounds exhibit low toxicity profiles in mammalian cell lines at therapeutic concentrations . Further research is necessary to establish the safety margins for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
